![molecular formula C17H18N2O4 B2781176 methyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate CAS No. 4160-00-3](/img/structure/B2781176.png)
methyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate
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Overview
Description
Methyl 1-(2-(1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate is a complex organic compound that features an indole moiety, a piperidine ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the formation of the piperidine ring and subsequent esterification. The reaction conditions often require the use of catalysts, specific temperature controls, and purification steps to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-(1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form different oxidation products.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and indole positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety may yield indole-3-carboxylic acid derivatives, while reduction of the carbonyl groups can produce corresponding alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C18H20N2O4 and a molecular weight of 328.4 g/mol. It features an indole moiety, which is known for its diverse biological activities, making it an attractive scaffold for drug development. The structure can be represented as follows:Methyl 1 2 1H indol 3 yl 2 oxoacetyl piperidine 4 carboxylate
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives, including methyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate. Indole compounds have been shown to exhibit antiproliferative activities against various cancer cell lines, including breast and pancreatic cancers. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells by modulating key signaling pathways such as the Bcl-2 family proteins and the Akt pathway .
Case Study : A study demonstrated that indole-based compounds could inhibit the growth of pancreatic ductal adenocarcinoma cells, showcasing their potential as targeted therapies in oncology .
Antimicrobial Properties
Indole derivatives are also recognized for their antimicrobial properties. This compound may exhibit activity against various bacterial strains, potentially serving as a lead compound for developing new antibiotics.
Case Study : Research on similar indole compounds has shown promising results against resistant strains of bacteria, indicating a need for further exploration in this area .
Anti-inflammatory Effects
Indole derivatives are frequently studied for their anti-inflammatory effects. The compound may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and mediators.
Case Study : In vitro studies have demonstrated that certain indole analogs can significantly reduce inflammation in models of rheumatoid arthritis and other inflammatory diseases, suggesting similar potential for this compound .
Conclusion and Future Directions
This compound holds significant promise in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment and antimicrobial applications. Future research should focus on:
- In Vivo Studies : Conducting comprehensive animal studies to evaluate efficacy and safety.
- Structural Modifications : Exploring analogs to enhance potency and selectivity against specific targets.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of methyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may play a crucial role in binding to these targets, while the piperidine ring and ester group contribute to the overall molecular stability and activity. The pathways involved can include inhibition or activation of enzymatic functions, modulation of receptor activity, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2-(1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate
- Methyl 1-(2-(1H-indol-3-yl)-2-oxoacetyl)piperidine-5-carboxylate
- Ethyl 1-(2-(1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate
Uniqueness
Methyl 1-(2-(1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Biological Activity
Methyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate is a complex organic compound featuring an indole moiety, a piperidine ring, and a carboxylate ester group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Component | Description |
---|---|
IUPAC Name | This compound |
Molecular Formula | C17H18N2O4 |
CAS Number | 4160-00-3 |
Melting Point | Data not specified |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The indole moiety plays a significant role in binding interactions due to its aromatic nature, while the piperidine ring contributes to the stability and solubility of the compound.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that compounds with indole structures often demonstrate anticancer properties. The compound's ability to modulate pathways involved in cell proliferation and apoptosis suggests potential as an anticancer agent.
Neuroprotective Effects
Research involving related indole compounds indicates potential neuroprotective effects, possibly through the modulation of neurotransmitter systems or by reducing oxidative stress.
Enzyme Interaction Studies
In vitro studies have demonstrated that derivatives of this compound can interact with acetylcholinesterase (AChE), which is critical for neurotransmission. However, some derivatives showed nonspecific binding in brain tissues, indicating the need for further optimization for therapeutic use .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
- In Vivo Studies : Research involving [(18)F]-labeled analogs indicated varying degrees of binding affinity in brain regions, highlighting challenges in developing effective radioligands for imaging AChE activity .
- Synthesis and Optimization : Synthetic routes have been developed to enhance yield and purity, utilizing multi-step organic reactions that are crucial for producing biologically active compounds .
- Pharmacological Profiling : The pharmacological profile of related compounds has been assessed for their potential in treating neurodegenerative diseases, revealing promising results but necessitating further investigations into their mechanisms .
Properties
IUPAC Name |
methyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-23-17(22)11-6-8-19(9-7-11)16(21)15(20)13-10-18-14-5-3-2-4-12(13)14/h2-5,10-11,18H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPWQWSWHJQZTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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